(4-Acetylpiperazin-1-yl)acetic acid

Description

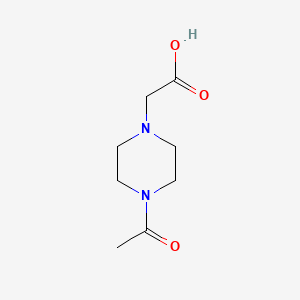

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-7(11)10-4-2-9(3-5-10)6-8(12)13/h2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJWUWGLJZYAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365999 | |

| Record name | (4-Acetylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705941-45-3 | |

| Record name | 4-Acetyl-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705941-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Acetylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 705941-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Acetylpiperazin-1-yl)acetic Acid: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Acetylpiperazin-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a curated synthesis of available data alongside expert insights to guide future research and application.

Core Chemical Identity and Physicochemical Properties

(4-Acetylpiperazin-1-yl)acetic acid, with the CAS number 13331-47-4, is a disubstituted piperazine derivative. The presence of both a carboxylic acid and an acetylated amine within the same molecule imparts a unique combination of polarity and functionality, making it a versatile building block in organic synthesis.

Molecular Structure and Identifiers

-

IUPAC Name: (4-acetylpiperazin-1-yl)acetic acid

-

Molecular Formula: C₈H₁₄N₂O₃

-

Molecular Weight: 186.21 g/mol

-

Canonical SMILES: CC(=O)N1CCN(CC1)CC(=O)O

-

InChI Key: LOJWUWGLJZYAOE-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of (4-Acetylpiperazin-1-yl)acetic acid is presented in Table 1. It is important to note that much of the publicly available data for this compound is computationally derived. Experimental validation of these properties is a critical first step for any research application.

| Property | Value | Source |

| Molecular Weight | 186.21 g/mol | PubChem |

| XLogP3 | -1.5 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| Exact Mass | 186.100442 g/mol | PubChem (Computed) |

| Topological Polar Surface Area | 60.9 Ų | PubChem (Computed) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Expert Insight: The low calculated XLogP3 value suggests that (4-Acetylpiperazin-1-yl)acetic acid is a relatively polar molecule with a high affinity for aqueous environments. This has significant implications for its potential pharmacokinetic profile, suggesting that it may be readily soluble in biological fluids but may have challenges in crossing the blood-brain barrier without modification. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the carbonyl and amine nitrogens) will dominate its intermolecular interactions.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization and validation.

Caption: Proposed synthetic routes to (4-Acetylpiperazin-1-yl)acetic acid.

Experimental Protocol (Hypothetical):

-

Alkylation of 1-Acetylpiperazine: To a solution of 1-acetylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude ethyl (4-acetylpiperazin-1-yl)acetate by column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (as monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (4-Acetylpiperazin-1-yl)acetic acid.

Trustworthiness and Validation: This proposed protocol is based on well-established synthetic transformations. However, it is crucial to validate each step through rigorous in-process controls and characterization of intermediates and the final product.

Predicted Spectroscopic Data

In the absence of experimental spectra, the following are predicted key spectroscopic features based on the molecular structure:

-

¹H NMR:

-

A singlet for the acetyl methyl protons (CH₃-C=O) around δ 2.1 ppm.

-

Multiple signals for the piperazine ring protons, likely in the range of δ 2.4-3.7 ppm. These would appear as complex multiplets due to coupling.

-

A singlet for the methylene protons adjacent to the carboxylic acid (N-CH₂-COOH) around δ 3.2 ppm.

-

A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O, typically above δ 10 ppm.

-

-

¹³C NMR:

-

A signal for the acetyl methyl carbon around δ 21 ppm.

-

Signals for the piperazine ring carbons in the range of δ 45-55 ppm.

-

A signal for the methylene carbon adjacent to the carboxylic acid around δ 58 ppm.

-

Two carbonyl carbon signals: one for the acetyl group around δ 169 ppm and one for the carboxylic acid around δ 173 ppm.

-

-

FT-IR (KBr, cm⁻¹):

-

A broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

-

A C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.

-

A C=O stretch from the amide (acetyl group) around 1640-1660 cm⁻¹.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ ion at m/z 187.1079.

-

Applications in Drug Discovery and Medicinal Chemistry

The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system (CNS). The incorporation of an acetic acid moiety at the 1-position and an acetyl group at the 4-position of the piperazine ring in (4-Acetylpiperazin-1-yl)acetic acid provides a valuable platform for the synthesis of novel drug candidates.

Role as a Synthetic Intermediate

(4-Acetylpiperazin-1-yl)acetic acid can serve as a key intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for amide bond formation, allowing for its conjugation to other pharmacophores or targeting moieties. The acetylated nitrogen at the 4-position modulates the basicity of the piperazine ring, which can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Potential Therapeutic Areas

Derivatives of (4-Acetylpiperazin-1-yl)acetic acid have been investigated for a range of biological activities, including:

-

Antimicrobial Agents: The piperazine nucleus is a common feature in many antibacterial and antifungal agents. The incorporation of the (4-Acetylpiperazin-1-yl)acetic acid moiety into known antimicrobial scaffolds could lead to the development of new compounds with improved efficacy or a broader spectrum of activity.

-

Anticancer Agents: Piperazine derivatives have been explored as anticancer agents, often targeting specific kinases or other signaling pathways involved in cell proliferation. The (4-Acetylpiperazin-1-yl)acetic acid scaffold could be used to generate novel compounds for evaluation in various cancer models.

-

CNS Disorders: Given the prevalence of the piperazine motif in CNS-active drugs, derivatives of (4-Acetylpiperazin-1-yl)acetic acid could be explored for their potential as antipsychotics, antidepressants, or anxiolytics. The physicochemical properties of this scaffold would need to be carefully considered and likely modified to ensure blood-brain barrier penetration.

Caption: Potential derivatization and application pathways for (4-Acetylpiperazin-1-yl)acetic acid.

Safety and Handling

Based on GHS classifications for similar compounds, (4-Acetylpiperazin-1-yl)acetic acid should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

(4-Acetylpiperazin-1-yl)acetic acid is a promising but currently under-characterized building block for drug discovery. Its unique combination of functional groups suggests its utility in the synthesis of a wide range of potential therapeutic agents. The immediate need is for the scientific community to generate and publish robust experimental data for its physicochemical properties, including melting point, solubility, and pKa, as well as detailed spectroscopic characterization. A validated and optimized synthesis protocol would also be of significant value. With this foundational knowledge, researchers can more effectively incorporate this versatile scaffold into their drug design and development programs, potentially leading to the discovery of novel therapeutics in areas such as infectious diseases, oncology, and neurology.

References

-

PubChem. (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

The Synthetic Chemist's Guide to (4-Acetylpiperazin-1-yl)acetic Acid: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract

(4-Acetylpiperazin-1-yl)acetic acid, registered under CAS number 705941-45-3, is a bifunctional chemical building block of significant interest to the medicinal chemistry community. Its structure uniquely combines a hydrophilic carboxylic acid moiety with a piperazine core, a scaffold renowned for its prevalence in marketed drugs. The N-acetyl group provides a key handle for modulating physicochemical properties and establishing specific interactions within biological targets. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic application, particularly focusing on its role as a cornerstone fragment in the development of next-generation kinase inhibitors. We will explore the causality behind its synthetic route and its functional importance in drug design, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is the third most common nitrogen-containing heterocycle found in drug molecules, a testament to its versatile and favorable properties.[1] Its two nitrogen atoms, positioned at the 1 and 4 positions, offer a unique combination of features that medicinal chemists leverage to optimize drug candidates.[2] These nitrogens can act as hydrogen bond acceptors and, when protonated, as donors, enhancing interactions with biological targets and improving aqueous solubility—a critical factor for bioavailability.[1]

(4-Acetylpiperazin-1-yl)acetic acid capitalizes on this "privileged scaffold" by presenting two distinct functional arms for synthetic elaboration:

-

The Carboxylic Acid: Provides a reactive handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. This allows for the covalent attachment of the piperazine unit to a larger pharmacophore.

-

The N-Acetyl Piperazine: The acetyl group at the N4 position serves a dual purpose. It neutralizes the basicity of the N4 nitrogen, preventing unwanted side reactions and modulating the overall pKa of the molecule. This feature can be critical for cellular permeability and target engagement. Furthermore, the acetyl group itself can participate in hydrogen bonding or occupy specific pockets within a target protein, contributing directly to binding affinity.

This guide will dissect the synthesis and application of this valuable building block, providing a robust framework for its utilization in research and development programs.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Key Properties

The essential physicochemical properties of (4-Acetylpiperazin-1-yl)acetic acid are summarized below.

| Property | Value | Source |

| CAS Number | 705941-45-3 | [3] |

| Molecular Formula | C₈H₁₄N₂O₃ | [3] |

| Molecular Weight | 186.21 g/mol | [3] |

| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | [3] |

| SMILES | CC(=O)N1CCN(CC1)CC(=O)O | [3] |

| Calculated LogP | -3.2 | [3] |

Safety & Handling

Based on aggregated GHS data, (4-Acetylpiperazin-1-yl)acetic acid should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

Synthesis Protocol: A Self-Validating, Two-Step Approach

The synthesis of (4-Acetylpiperazin-1-yl)acetic acid is logically approached via a two-step sequence starting from the commercially available 1-acetylpiperazine. This strategy is efficient and relies on well-established, high-yielding chemical transformations. The causality behind this choice is clear: it selectively alkylates the more nucleophilic secondary amine (N1) while the less reactive N4 amide remains protected.

Step 1: N-Alkylation of 1-Acetylpiperazine

This step involves a classic nucleophilic substitution (Sₙ2) reaction. The secondary amine of 1-acetylpiperazine acts as the nucleophile, attacking the electrophilic carbon of an alkyl 2-haloacetate, such as ethyl bromoacetate.

Experimental Protocol:

-

Reagent Setup: To a stirred solution of 1-acetylpiperazine (1.0 eq.) in anhydrous acetonitrile (10-15 mL per gram of piperazine), add anhydrous potassium carbonate (2.5 eq.). The base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product.

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen).

-

Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water and then saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate, ethyl (4-acetylpiperazin-1-yl)acetate.

Step 2: Saponification (Ester Hydrolysis)

The crude ester from Step 1 is hydrolyzed to the final carboxylic acid. Base-catalyzed hydrolysis (saponification) is typically efficient.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude ethyl (4-acetylpiperazin-1-yl)acetate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add a solution of sodium hydroxide (NaOH, 1.5-2.0 eq.) in water and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

-

Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with aqueous hydrochloric acid (e.g., 1M HCl). A precipitate may form upon acidification.

-

Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

-

Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (4-Acetylpiperazin-1-yl)acetic acid. The product can be further purified by recrystallization if necessary.

Quality Control & Analytical Profile

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material, ensuring its suitability for subsequent use in drug discovery workflows.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Exemplary HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically effective.

-

Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210-220 nm (for the amide chromophore).

-

Expected Result: A single major peak corresponding to the product, with purity typically >95%.

Spectroscopic Characterization (NMR)

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | broad singlet | 1H | -COOH | The acidic proton is typically broad and downfield. |

| ~3.45 | triplet | 2H | -N(CO)-CH₂ - | Piperazine protons adjacent to the acetyl group. |

| ~3.10 | singlet | 2H | -N-CH₂-COOH | Methylene protons adjacent to the carboxylic acid. |

| ~2.55 | triplet | 2H | -N(CO)-CH₂-CH₂ - | Piperazine protons adjacent to the N1 nitrogen. |

| ~2.45 | triplet | 2H | -N(CH₂COOH)-CH₂ - | Piperazine protons adjacent to the N1 nitrogen. |

| ~2.00 | singlet | 3H | CH₃-CO- | Acetyl methyl group protons. |

Expected ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C =O (Carboxylic Acid) |

| ~168.5 | C =O (Amide) |

| ~57.0 | -N-C H₂-COOH |

| ~52.5 | Piperazine -C H₂- |

| ~45.0 / ~41.0 | Piperazine -C H₂- (adjacent to acetyl) |

| ~21.0 | C H₃-CO- |

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of (4-Acetylpiperazin-1-yl)acetic acid is realized when it is incorporated into larger, biologically active molecules. Its structure is frequently found as a key fragment in the synthesis of potent and selective protein kinase inhibitors, a major class of modern therapeutics, particularly in oncology.

Case Study: Synthesis of Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors

Patent literature provides a concrete example of the strategic use of (4-acetylpiperazin-1-yl)acetic acid. In the synthesis of novel kinase inhibitors, this building block is used to install a solubilizing group that also occupies a specific region of the kinase active site.

For instance, in the preparation of compounds described in patent US9314464B2, an amino-functionalized core scaffold is coupled with (4-acetylpiperazin-1-yl)acetic acid using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt).[4]

The Causality of Choice:

-

Vectorial Synthesis: The carboxylic acid provides a single, predictable point of attachment, allowing for the directional and controlled assembly of the final molecule.

-

Solubility and Pharmacokinetics: The piperazine moiety is a well-established "solubility handle." Its inclusion often improves the aqueous solubility and overall pharmacokinetic profile of the final compound, which is critical for oral bioavailability.

-

Target Engagement: The N-acetylpiperazine group is designed to extend into the solvent-exposed region of the kinase ATP-binding pocket. The acetyl group can form specific hydrogen bonds with protein residues or displace water molecules, contributing favorably to the binding enthalpy and overall potency of the inhibitor.

Conclusion

(4-Acetylpiperazin-1-yl)acetic acid is more than a simple chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward and high-yielding, and its bifunctional nature provides a reliable anchor for fragment-based drug design. By leveraging the well-documented benefits of the piperazine scaffold while offering a modulated, synthetically versatile handle, this compound serves as a critical tool for researchers aiming to develop novel therapeutics. Its proven application in the synthesis of advanced kinase inhibitors underscores its importance and guarantees its continued relevance in the field of drug discovery.

References

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

-

PubMed. (2024). The medicinal chemistry of piperazines: A review. Available at: [Link]

-

PubChem. 2-(4-acetylpiperazin-1-yl)-4-[isoquinolin-3-ylmethyl(methyl)amino]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one. Available at: [Link]

-

ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

-

PubChem. (4-Acetylpiperazin-1-yl)acetic acid. Available at: [Link]

- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.

- Google Patents. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

-

MDPI. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Available at: [Link]

-

MDPI. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Available at: [Link]

- Google Patents. US20090227791A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

-

PubMed Central. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Available at: [Link]

-

Molbank via ResearchGate. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]

- Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

PubChem. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. Available at: [Link]

- Google Patents. EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof.

- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.

Sources

An In-depth Technical Guide to (4-Acetylpiperazin-1-yl)acetic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Acetylpiperazin-1-yl)acetic acid is a bifunctional organic molecule featuring a piperazine core, a common scaffold in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed proposed synthesis pathway, predicted spectroscopic data for characterization, and a discussion of its potential applications as a versatile building block in the development of novel therapeutic agents. The information presented herein is intended to serve as a foundational resource for researchers engaged in synthetic chemistry and drug discovery.

Introduction to (4-Acetylpiperazin-1-yl)acetic acid

(4-Acetylpiperazin-1-yl)acetic acid, with a molecular weight of 186.21 g/mol , is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1][2] The presence of both a carboxylic acid and an N-acetyl group imparts distinct chemical functionalities to the molecule, making it a valuable intermediate for further chemical modifications. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse pharmacological activities, including antipsychotic, antihistamine, and antianginal agents.[3][4] The strategic placement of the acetyl and acetic acid groups on the piperazine ring allows for the introduction of various substituents, enabling the exploration of structure-activity relationships in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Acetylpiperazin-1-yl)acetic acid is provided in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 186.21 g/mol | [1] |

| Molecular Formula | C₈H₁₄N₂O₃ | [1][2] |

| CAS Number | 705941-45-3 | [1] |

| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | [1] |

| Synonyms | (4-Acetyl-piperazin-1-yl)-acetic acid, 1-Piperazineaceticacid, 4-acetyl- | [1] |

| Canonical SMILES | CC(=O)N1CCN(CC1)CC(=O)O | [1] |

| InChI Key | LOJWUWGLJZYAOE-UHFFFAOYSA-N |

Synthesis Protocol

Proposed Synthetic Pathway

Sources

A Technical Guide to the Structure Elucidation of (4-Acetylpiperazin-1-yl)acetic acid: A Multi-spectroscopic Approach

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug development, and quality control. This technical guide provides an in-depth, methodology-driven walkthrough for the structure elucidation of (4-Acetylpiperazin-1-yl)acetic acid. By synergistically employing a suite of modern analytical techniques—including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy—we present a logical and self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the causal reasoning behind experimental choices, thereby demonstrating a field-proven strategy for characterizing novel or unknown small molecules.

Introduction to the Analytical Challenge

Piperazine and its derivatives are a prominent class of compounds, forming the structural core of numerous pharmaceuticals with applications ranging from antipsychotics to antihistamines.[1][2] The precise characterization of any new piperazine derivative is therefore of paramount importance. The target of this investigation is (4-Acetylpiperazin-1-yl)acetic acid, a small molecule incorporating several key functional groups.

Proposed Structure:

Figure 1. Proposed chemical structure of (4-Acetylpiperazin-1-yl)acetic acid.[3]

The objective of this guide is to systematically deconstruct and then reassemble this structure using empirical data, moving from the fundamental molecular formula to the intricate web of atomic connectivity. This process serves as a robust template for the characterization of similar small molecules.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

The first and most critical step in any structure elucidation is to determine the exact molecular formula.[4] This information provides the elemental "parts list" and allows for the calculation of the Degrees of Unsaturation (DoU), offering the first clue into the presence of rings or multiple bonds.

Causality of Technique: High-Resolution Mass Spectrometry (HRMS)

For this foundational step, High-Resolution Mass Spectrometry (HRMS) is the superior choice over standard mass spectrometry. While standard MS provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This precision is sufficient to distinguish between ions of the same nominal mass but different elemental compositions (isobaric ions), thereby enabling the confident assignment of a molecular formula.[5] Electrospray Ionization (ESI) is selected as the ionization method due to its "soft" nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, in this case, the protonated molecule [M+H]⁺.[4][6]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of (4-Acetylpiperazin-1-yl)acetic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50) containing 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample solution into an ESI-equipped high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the m/z value of the most abundant ion and use the instrument's software to calculate the elemental composition that best fits the measured exact mass.

Data & Interpretation

The molecular formula of (4-Acetylpiperazin-1-yl)acetic acid is C₈H₁₄N₂O₃.[3][7] The resulting HRMS data robustly confirms this composition.

| Parameter | Theoretical Value (for C₈H₁₅N₂O₃⁺) | Experimental Value | Error (ppm) |

| Exact Mass [M+H]⁺ | 187.10772 | 187.10790 | +1.0 |

Table 1: HRMS Data for the Protonated Molecular Ion of (4-Acetylpiperazin-1-yl)acetic acid.

Degrees of Unsaturation (DoU): The DoU is calculated using the formula: DoU = C + 1 + N/2 - H/2 For C₈H₁₄N₂O₃, DoU = 8 + 1 + 2/2 - 14/2 = 9 + 1 - 7 = 3 .

This value of DoU = 3 is a critical piece of information. It indicates that the structure must contain a combination of three rings and/or double bonds.

Functional Group Identification: A Vibrational Spectroscopy Approach

With the elemental composition established, the next logical step is to identify the key functional groups present. This narrows down the possible arrangements of the atoms.

Causality of Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique that is highly effective for identifying characteristic functional groups.[8] It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are diagnostic for particular bond types (e.g., C=O, O-H, N-H, C-N).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid (4-Acetylpiperazin-1-yl)acetic acid sample directly onto the ATR crystal.

-

Instrumentation: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum collected with no sample present.

Data & Interpretation

The FTIR spectrum provides clear evidence for the presence of both an amide and a carboxylic acid.

| Observed Frequency (cm⁻¹) | Intensity | Assignment | Implication |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) | Confirms the presence of a -COOH group.[9][10] |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Confirms the carbonyl of the -COOH group.[9] |

| ~1640 | Strong, Sharp | C=O stretch (Amide I band) | Confirms the presence of a tertiary amide carbonyl. |

| ~1400-1200 | Medium | C-N stretch | Consistent with the piperazine ring and amide structure. |

Table 2: Key Diagnostic Peaks in the FTIR Spectrum of (4-Acetylpiperazin-1-yl)acetic acid.

The Complete Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[11] By progressing from simple 1D experiments to more complex 2D correlation experiments, we can piece together the entire molecular puzzle.

The Structure Elucidation Workflow

The following workflow represents a logical progression for solving a structure using NMR data. It begins by identifying the individual proton and carbon nuclei and then uses correlation experiments to establish their connectivity.

Caption: The logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like the carboxylic acid -OH.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire the following spectra:

-

1D: ¹H, ¹³C, and DEPT-135.

-

2D: COSY, HSQC, and HMBC. The HMBC experiment should be optimized to detect correlations over a range of coupling constants (e.g., 8 Hz) to capture both two- and three-bond correlations.[12]

-

Data & Interpretation

The 1D spectra provide the fundamental chemical shift and multiplicity data. The DEPT-135 experiment is used to differentiate carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O) are absent.

| Label | ¹H δ (ppm), Mult. (Int.) | ¹³C δ (ppm) | DEPT-135 | Assignment |

| 1 | - | 171.5 | Absent | Carboxylic Acid C=O |

| 2 | 3.20, s (2H) | 58.0 | Negative | -N-C H₂-COOH |

| 3', 5' | 2.55, t (4H) | 52.5 | Negative | -N-C H₂-CH₂-N- |

| 4', 6' | 3.50, t (4H) | 45.0 (and 41.0) | Negative | Ac-N-C H₂-CH₂- |

| 7 | - | 169.0 | Absent | Amide C=O |

| 8 | 2.05, s (3H) | 21.0 | Positive | C H₃-C=O |

| OH | ~10.5, br s (1H) | - | - | -COOH |

Table 3: Consolidated ¹H and ¹³C NMR data for (4-Acetylpiperazin-1-yl)acetic acid (in DMSO-d₆). Note: Due to conformational effects of the acetyl group, the piperazine carbons at positions 4' and 6' may become non-equivalent, leading to two distinct signals.

Initial Interpretation:

-

The ¹H NMR shows a 3H singlet at 2.05 ppm (acetyl methyl), a 2H singlet at 3.20 ppm (methylene adjacent to two heteroatoms), and two 4H triplets at 2.55 and 3.50 ppm, characteristic of the two distinct methylene environments in the piperazine ring.

-

The ¹³C NMR confirms the presence of 6 unique carbon environments, consistent with the proposed structure. The DEPT-135 data confirms the assignment of four methylene (CH₂) groups and one methyl (CH₃) group. The two signals in the 169-172 ppm range are characteristic of carbonyl carbons.[13]

While 1D NMR suggests the fragments, 2D NMR provides the definitive connections.

-

COSY (¹H-¹H Correlation): The key COSY correlation observed is between the two triplets at 2.55 ppm (H-3', H-5') and 3.50 ppm (H-4', H-6') . This confirms they are vicinally coupled (H-C-C-H) and establishes the ethylene bridges within the piperazine ring.[12]

-

HSQC (¹H-¹³C Correlation): This experiment directly links each proton signal to its attached carbon, confirming the assignments made in Table 3. For example, the proton singlet at 2.05 ppm correlates to the carbon at 21.0 ppm, locking in the assignment of the acetyl group (C-8, H-8).[14]

-

HMBC (¹H-¹³C Multiple Bond Correlation): This is the final and most crucial experiment for connecting all the fragments. The HMBC spectrum reveals correlations between protons and carbons separated by 2 or 3 bonds, providing the complete structural backbone.[14][15]

Key HMBC Correlations:

-

Acetyl Group Connection: The methyl protons at 2.05 ppm (H-8) show a strong correlation to the amide carbonyl carbon at 169.0 ppm (C-7) . They also show a correlation to the piperazine carbons at 45.0/41.0 ppm (C-4', C-6') , definitively attaching the acetyl group to one of the piperazine nitrogens.

-

Acetic Acid Moiety Connection: The methylene protons at 3.20 ppm (H-2) show a strong correlation to the carboxylic acid carbonyl at 171.5 ppm (C-1) . Critically, they also correlate to the piperazine carbons at 52.5 ppm (C-3', C-5') , attaching the acetic acid group to the other piperazine nitrogen.

-

Intra-Ring Confirmation: The piperazine protons provide further confirmation. For example, protons at 3.50 ppm (H-4', H-6') show correlations to the adjacent ring carbons at 52.5 ppm (C-3', C-5') and to the acetyl carbonyl carbon (C-7) .

Caption: Key HMBC correlations confirming the molecular structure.

Synthesis of Evidence and Final Confirmation

-

HRMS established the definitive molecular formula C₈H₁₄N₂O₃ and revealed three degrees of unsaturation .

-

FTIR identified the specific functional groups responsible for these unsaturations: a carboxylic acid and an amide , implying the third must be a ring .

-

¹H and ¹³C NMR provided a complete census of all hydrogen and carbon atoms, identifying the acetyl, piperazine, and acetic acid fragments.

-

COSY and HSQC mapped the direct C-H bonds and neighboring H-H relationships, confirming the integrity of the structural fragments.

-

HMBC provided the final, critical long-range correlations that unambiguously connected the acetyl and acetic acid moieties to the N1 and N4 positions of the piperazine ring, respectively.

The collective evidence from these orthogonal techniques leads to the unequivocal confirmation of the structure as (4-Acetylpiperazin-1-yl)acetic acid . This systematic approach exemplifies a robust strategy for the structural characterization of small molecules in a research and development setting.

References

- Benchchem.

- Al-Ardhi, S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

- ResearchGate. (2020).

- National Center for Biotechnology Information. (2011). Theoretical NMR correlations based Structure Discussion. PubMed Central.

- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).

- Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.

- Journal of Chemical and Pharmaceutical Research.

- Emery Pharma. (2018).

- Gaudêncio, S. P., & Pereira, F. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-629.

- National Institutes of Health. (2017).

- Columbia University. HSQC and HMBC | NMR Core Facility.

- Nuzillard, J., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry.

- San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.

- ResearchGate. (2011).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2050656, (4-Acetylpiperazin-1-yl)acetic acid.

- Oakwood Chemical. (4-Acetyl-piperazin-1-yl)acetic acid.

- Sigma-Aldrich. (4-Acetylpiperazin-1-yl)acetic acid.

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

- ResearchG

- ResearchGate. FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc.

- National Institute of Standards and Technology. Acetic acid - NIST Chemistry WebBook.

- Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Organic Chemistry Data & Info. NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. (4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pittcon.org [pittcon.org]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Acetic acid [webbook.nist.gov]

- 11. emerypharma.com [emerypharma.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (4-Acetylpiperazin-1-yl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-Acetylpiperazin-1-yl)acetic acid, a valuable building block in contemporary drug discovery and development. The document delineates a robust and efficient two-step synthetic pathway, commencing with the readily available 1-acetylpiperazine. The core of the synthesis involves a nucleophilic substitution reaction, followed by ester hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles, causality behind experimental choices, and a framework for the self-validation of the described methods.

Introduction and Strategic Overview

(4-Acetylpiperazin-1-yl)acetic acid, with the CAS Number 705941-45-3, is a bifunctional molecule incorporating a piperazine scaffold, an acetyl group, and a carboxylic acid moiety.[1] The piperazine ring is a privileged scaffold in medicinal chemistry, frequently imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The strategic placement of the acetyl and acetic acid groups allows for diverse downstream chemical modifications, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.

The synthetic strategy detailed herein is predicated on a logical and well-established sequence of chemical transformations:

-

N-Alkylation: The synthesis commences with the N-alkylation of 1-acetylpiperazine with an ethyl haloacetate, typically ethyl chloroacetate. This reaction selectively functionalizes the secondary amine of the piperazine ring.

-

Ester Hydrolysis: The resulting ethyl (4-acetylpiperazin-1-yl)acetate intermediate is then subjected to hydrolysis to yield the final carboxylic acid product.

This approach is favored due to the high availability and relatively low cost of the starting materials, coupled with generally high reaction yields and straightforward purification procedures.

Caption: Overall synthetic workflow for (4-Acetylpiperazin-1-yl)acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursors is provided below for reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Acetylpiperazine | 13889-98-0 | C₆H₁₂N₂O | 128.17 |

| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 |

| (4-Acetylpiperazin-1-yl)acetic acid | 705941-45-3 | C₈H₁₄N₂O₃ | 186.21[1] |

Detailed Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (4-Acetylpiperazin-1-yl)acetic acid. The protocol is designed to be self-validating, with in-process controls and characterization checkpoints.

Step 1: Synthesis of Ethyl (4-acetylpiperazin-1-yl)acetate

This step involves the nucleophilic substitution of the chloride in ethyl chloroacetate by the secondary amine of 1-acetylpiperazine.

Sources

An In-depth Technical Guide to 2-(4-Acetylpiperazin-1-yl)acetic acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-(4-acetylpiperazin-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document will cover its chemical identity, physicochemical properties, a validated synthesis protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules.

Chemical Identity and Nomenclature

The accurate and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound with the common name (4-Acetylpiperazin-1-yl)acetic acid is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 2-(4-acetylpiperazin-1-yl)acetic acid [1]. This name is derived by identifying the parent structure as acetic acid, which is substituted at the second position (the α-carbon) with a 4-acetylpiperazin-1-yl group. The numbering of the piperazine ring begins at one of the nitrogen atoms, and in this case, the point of attachment to the acetic acid moiety is designated as position 1. The acetyl group is located on the nitrogen at position 4.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | [1] |

| CAS Number | 705941-45-3 | [2] |

| Molecular Formula | C₈H₁₄N₂O₃ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| InChI Key | LOJWUWGLJZYAOE-UHFFFAOYSA-N | |

| SMILES | CC(=O)N1CCN(CC1)CC(=O)O | [1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in various fields, from predicting its behavior in biological systems to designing appropriate formulation and delivery strategies. The properties of 2-(4-acetylpiperazin-1-yl)acetic acid are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 186.21 g/mol | [1] |

| XLogP3-AA | -1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 186.100442 g/mol | [1] |

| Monoisotopic Mass | 186.100442 g/mol | [1] |

| Topological Polar Surface Area | 60.9 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis Protocol

Proposed Synthetic Pathway

The synthesis of 2-(4-acetylpiperazin-1-yl)acetic acid can be efficiently achieved in two steps starting from commercially available 1-acetylpiperazine. The first step involves the N-alkylation of 1-acetylpiperazine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of 2-(4-Acetylpiperazin-1-yl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-acetylpiperazin-1-yl)acetate

This step involves the nucleophilic substitution of a halide from ethyl bromoacetate by the secondary amine of 1-acetylpiperazine. The choice of a non-nucleophilic base like potassium carbonate is critical to prevent side reactions.

-

To a stirred solution of 1-acetylpiperazine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2 equivalents).

-

Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-acetylpiperazin-1-yl)acetate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Hydrolysis to 2-(4-acetylpiperazin-1-yl)acetic acid

The final step is the saponification of the ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used reagent for this transformation under mild conditions.

-

Dissolve the purified ethyl 2-(4-acetylpiperazin-1-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-acetylpiperazin-1-yl)acetic acid.

-

The final product can be further purified by recrystallization if necessary.

Analytical Characterization

The identity and purity of the synthesized 2-(4-acetylpiperazin-1-yl)acetic acid should be confirmed using standard analytical techniques. While specific spectral data for this compound is not available in the public domain, the expected characteristics can be predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons (a singlet around 2.1 ppm), the piperazine ring protons (multiplets in the 2.5-3.7 ppm region), and the methylene protons of the acetic acid moiety (a singlet around 3.2 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the acetyl carbonyl carbon (around 170 ppm), the carboxylic acid carbonyl carbon (around 175 ppm), the methyl carbon of the acetyl group (around 21 ppm), and the carbons of the piperazine ring and the acetic acid methylene group (in the 40-60 ppm range).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.11.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl stretching vibration for the carboxylic acid is expected around 1700-1730 cm⁻¹, and another strong carbonyl absorption for the amide (acetyl group) around 1630-1660 cm⁻¹.

Potential Applications and Biological Significance

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs with diverse biological activities. While there is no specific biological data available for 2-(4-acetylpiperazin-1-yl)acetic acid in the reviewed literature, the structural motifs present in the molecule suggest several avenues for investigation.

Derivatives of piperazine have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antipsychotic activities. For instance, some piperazine-containing compounds have been investigated as potential antimicrobial agents[3][4]. Furthermore, the introduction of an acetic acid side chain can provide a handle for further chemical modification or for improving the pharmacokinetic properties of a lead compound.

The acetyl group on the piperazine nitrogen can influence the molecule's polarity and its ability to form hydrogen bonds, which could be critical for its interaction with biological targets. It is plausible that 2-(4-acetylpiperazin-1-yl)acetic acid could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For example, the carboxylic acid functionality can be readily converted to amides, esters, or other functional groups, allowing for the generation of a library of derivatives for biological screening.

Conclusion

2-(4-Acetylpiperazin-1-yl)acetic acid is a well-defined chemical entity with interesting structural features. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis. While its specific biological activities remain to be elucidated, its structural relationship to a plethora of bioactive piperazine-containing molecules suggests that it holds promise as a versatile building block for the development of new therapeutic agents and functional materials. Further research into the biological evaluation of this compound and its derivatives is warranted.

References

-

PubChem. (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (4-Acetyl-piperazin-1-yl)acetic acid. Retrieved from [Link]

-

PubChem. 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (4-Acetylpiperazin-1-yl)acetic acid. Retrieved from [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

-

Sancineto, L., et al. (2022). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 27(19), 6293. [Link]

-

Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

Sources

Physical and chemical properties of 1-Acetyl-4-(carboxymethyl)piperazine

Foreword: Understanding the Molecule's Role in Modern Chemistry

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on 1-Acetyl-4-(carboxymethyl)piperazine. This molecule, systematically known as 2-(4-acetylpiperazin-1-yl)acetic acid, represents a versatile building block in medicinal chemistry. Its structure uniquely combines a hydrophilic carboxylic acid moiety with a lipophilic acetylated piperazine core. This amphipathic nature makes it an intriguing scaffold for developing novel therapeutics, influencing properties like solubility, bioavailability, and target engagement. This document moves beyond a simple data sheet, offering insights into its synthesis, characterization, and chemical behavior, grounded in established chemical principles and supported by available data. Our objective is to provide not just the "what," but the "why," enabling you to leverage this compound's full potential in your research and development endeavors.

Core Molecular Identity and Physicochemical Properties

1-Acetyl-4-(carboxymethyl)piperazine is a disubstituted piperazine derivative. The nitrogen at position 1 is acylated with an acetyl group, which transforms it into a less basic amide. The nitrogen at position 4 is alkylated with a carboxymethyl group, introducing an acidic functional group. This arrangement dictates its physical and chemical disposition.

Chemical Structure and Identifiers

The structural integrity of a compound is the foundation of its function. The key identifiers for 1-Acetyl-4-(carboxymethyl)piperazine are consolidated below.

-

Systematic IUPAC Name : 2-(4-acetylpiperazin-1-yl)acetic acid[1]

-

Common Synonyms : 1-Acetyl-4-(carboxymethyl)piperazine, (4-Acetyl-piperazin-1-yl)-acetic acid, 4-Acetyl-1-piperazineacetic Acid[1]

-

CAS Number : 705941-45-3[1]

-

PubChem Compound ID : 2050656[1]

-

Molecular Formula : C₈H₁₄N₂O₃[1]

-

Molecular Weight : 186.21 g/mol [1]

-

Canonical SMILES : CC(=O)N1CCN(CC1)CC(=O)O[1]

-

InChI Key : LOJWUWGLJZYAOE-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is crucial to note that, as of the date of this guide, most available quantitative data for this specific molecule are computationally predicted. Such data provides excellent initial estimates for experimental design.

| Property | Value | Data Source | Citation |

| Molecular Weight | 186.21 g/mol | Computed | [1] |

| Exact Mass | 186.10044231 Da | Computed | [1] |

| XLogP3-AA | -3.2 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |

| Rotatable Bond Count | 2 | Computed | [1] |

| Topological Polar Surface Area | 60.9 Ų | Computed | [1] |

| Complexity | 209 | Computed | [1] |

| Storage Temperature | 2-8°C | Supplier Data | [2] |

| Physical Form | Solid (Predicted) | - | - |

Synthesis and Purification Workflow

While specific, peer-reviewed synthesis protocols for 1-Acetyl-4-(carboxymethyl)piperazine are not widely published, a robust and logical synthesis can be designed based on established reactions of piperazine derivatives. The most direct approach involves a two-step sequence starting from the commercially available 1-acetylpiperazine.

Proposed Synthesis Pathway: N-Alkylation

The foundational logic of this synthesis is the nucleophilic nature of the secondary amine in 1-acetylpiperazine, which can readily react with an electrophilic source of the "carboxymethyl" group. The N-acetyl group at the other nitrogen deactivates it, ensuring high selectivity for mono-alkylation at the N4 position.

Caption: Proposed workflow for the synthesis of 1-Acetyl-4-(carboxymethyl)piperazine.

Step-by-Step Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes, ensuring a researcher can monitor progress and validate the results.

-

Reagent Preparation:

-

Dissolve 1-acetylpiperazine (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile or DMF (approx. 5-10 mL per gram of starting material), in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Causality: Acetonitrile is chosen for its ability to dissolve the reactants and its relatively high boiling point, allowing for moderate heating if required to drive the reaction to completion.

-

Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq). This is crucial for scavenging the acid (HCl or HBr) generated if using a haloacetic acid.

-

-

N-Alkylation Reaction:

-

To the stirring suspension, add a solution of sodium chloroacetate (1.1 eq) in water, or add ethyl bromoacetate (1.1 eq) dropwise.

-

Expertise: Using the ester (ethyl bromoacetate) followed by a subsequent hydrolysis step often leads to cleaner reactions than direct alkylation with the haloacetic acid. For this guide, we will proceed with the direct alkylation for simplicity.

-

Heat the reaction mixture to 50-60°C and monitor by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Trustworthiness: Monitoring via TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane) allows for clear visualization of the consumption of the starting material (1-acetylpiperazine) and the appearance of a new, more polar spot corresponding to the carboxylic acid product.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 using 1M HCl. The product should precipitate out of the solution as it is likely least soluble at its isoelectric point.

-

Causality: The product is a zwitterionic compound. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous phase, maximizing precipitation and yield.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.

-

Purity should be assessed by HPLC and confirmed by spectroscopic methods detailed in the next section.

-

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra are not publicly available, the following section details the expected spectroscopic features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): (Expected shifts in CDCl₃ or D₂O)

-

~2.1 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group (CH₃-C=O).

-

~2.6-2.8 ppm (multiplet, 4H): These are the four protons on the piperazine ring adjacent to the carboxymethyl-substituted nitrogen.

-

~3.3 ppm (singlet, 2H): This signal represents the two protons of the methylene group between the piperazine nitrogen and the carboxyl group (-N-CH₂-COOH).

-

~3.5-3.7 ppm (multiplet, 4H): These are the four protons on the piperazine ring adjacent to the acetyl-substituted nitrogen.

-

~10-12 ppm (broad singlet, 1H): This is the characteristic signal for the acidic proton of the carboxylic acid group. This signal will be absent if the spectrum is run in D₂O due to H-D exchange.

-

-

¹³C NMR (Carbon NMR): (Expected shifts in CDCl₃ or D₂O)

-

~21 ppm: Carbon of the acetyl methyl group.

-

~45 ppm: Carbons of the piperazine ring adjacent to the acetyl group.

-

~53 ppm: Carbons of the piperazine ring adjacent to the carboxymethyl group.

-

~58 ppm: Carbon of the methylene group (-N-CH₂-COOH).

-

~169 ppm: Carbonyl carbon of the acetyl group.

-

~175 ppm: Carbonyl carbon of the carboxylic acid group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

Caption: Key functional group regions in the expected IR spectrum.

-

Causality behind the peaks: The amide carbonyl (C=O) stretch appears at a lower wavenumber (~1640 cm⁻¹) than the carboxylic acid carbonyl (~1720 cm⁻¹) due to resonance with the nitrogen lone pair, which gives it less double-bond character. The O-H stretch of the carboxylic acid is exceptionally broad due to extensive hydrogen bonding.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): This is the preferred method for this molecule.

-

Positive Mode [M+H]⁺: The expected parent ion would be observed at m/z = 187.11.

-

Negative Mode [M-H]⁻: The expected parent ion would be observed at m/z = 185.09.

-

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the carboxylic acid group (-45 Da), loss of the acetyl group (-43 Da), and cleavage of the piperazine ring.

Chemical Reactivity and Stability

-

Amphoteric Nature: The molecule possesses both a basic tertiary amine within the piperazine ring and an acidic carboxylic acid group. This makes it amphoteric, capable of reacting with both acids and bases. In solution, it likely exists as a zwitterion over a certain pH range.

-

Acylation and Esterification: The carboxylic acid group can be readily converted to esters (e.g., by reaction with an alcohol under acidic conditions) or activated for amide bond formation (e.g., using coupling reagents like EDC/HOBt). This is a key reaction for its use as a building block in drug discovery.

-

Stability: The N-acetyl amide bond is generally stable to hydrolysis under mild conditions. The piperazine ring is also robust. The compound should be stored in a cool, dry place to prevent potential degradation.[2]

Safety and Handling

According to aggregated GHS data, 1-Acetyl-4-(carboxymethyl)piperazine is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage: Causes serious eye damage.[1]

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

References

-

PubChem. (n.d.). Compound Summary for CID 2050656, (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to (4-Acetylpiperazin-1-yl)acetic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the synthesis, properties, and potential applications of (4-Acetylpiperazin-1-yl)acetic acid. This document provides a detailed examination of the molecule, grounded in established chemical principles and supported by relevant literature, to empower innovative research and development.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in modern pharmacology, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile component in drug design. The introduction of substituents onto the piperazine core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. (4-Acetylpiperazin-1-yl)acetic acid represents a valuable building block within this chemical space, offering multiple points for chemical modification to explore structure-activity relationships (SAR).

Physicochemical Properties of (4-Acetylpiperazin-1-yl)acetic Acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (4-Acetylpiperazin-1-yl)acetic acid are summarized in the table below, based on data from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₃ | PubChem[1] |

| Molecular Weight | 186.21 g/mol | PubChem[1] |

| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | PubChem[1] |

| CAS Number | 705941-45-3 | Sigma-Aldrich |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar solvents (predicted) | - |

Synthesis of (4-Acetylpiperazin-1-yl)acetic Acid: A Proposed Protocol

Synthetic Strategy Overview

The proposed synthesis involves the N-alkylation of 1-acetylpiperazine with an appropriate two-carbon electrophile bearing a protected carboxylic acid, followed by deprotection. A common and effective strategy is the use of ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Caption: Proposed two-step synthesis of (4-Acetylpiperazin-1-yl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl (4-acetylpiperazin-1-yl)acetate

This step involves the nucleophilic substitution reaction between the secondary amine of 1-acetylpiperazine and ethyl chloroacetate.

-

Materials:

-

1-Acetylpiperazine

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Anhydrous acetone or acetonitrile (ACN) as the solvent

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a solution of 1-acetylpiperazine (1 equivalent) in anhydrous acetone or ACN, add anhydrous potassium carbonate (1.5-2 equivalents).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield pure ethyl (4-acetylpiperazin-1-yl)acetate.

-

Step 2: Hydrolysis of Ethyl (4-acetylpiperazin-1-yl)acetate

The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Materials:

-

Ethyl (4-acetylpiperazin-1-yl)acetate

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

-

Round-bottom flask with a magnetic stirrer

-

pH meter or pH paper

-

-

Procedure (Acidic Hydrolysis):

-

Dissolve the ethyl (4-acetylpiperazin-1-yl)acetate (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol or dioxane.

-

Add a solution of hydrochloric acid (e.g., 6M HCl) and stir the mixture at an elevated temperature (e.g., 80-100 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to a pH of approximately 3-4.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Acetylpiperazin-1-yl)acetic acid.

-

-

Procedure (Basic Hydrolysis):

-

Dissolve the ethyl (4-acetylpiperazin-1-yl)acetate (1 equivalent) in a mixture of water and a co-solvent like ethanol or methanol.

-

Add a solution of sodium hydroxide (e.g., 2M NaOH) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

-

Potential Biological Activities and Applications in Drug Discovery

While direct biological screening data for (4-Acetylpiperazin-1-yl)acetic acid is not extensively reported in the public domain, the vast body of literature on piperazine-containing compounds provides a strong rationale for its potential applications in medicinal chemistry. The (4-Acetylpiperazin-1-yl)acetic acid scaffold can be considered a key intermediate for the synthesis of more complex molecules with diverse pharmacological activities.

As a Scaffold for Novel Antimicrobial Agents

Piperazine derivatives are known to exhibit significant antimicrobial properties. For instance, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have shown promising antimicrobial activity against various bacterial and fungal strains.[2][3] The carboxylic acid moiety of (4-Acetylpiperazin-1-yl)acetic acid provides a convenient handle for amide bond formation, allowing for its conjugation to other pharmacophores to generate novel hybrid molecules with potential antimicrobial efficacy.

In the Development of Anticancer Therapeutics

The piperazine nucleus is a core component of several approved anticancer drugs. Research has demonstrated that derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide possess anticancer activity.[2][3] The (4-Acetylpiperazin-1-yl)acetic acid structure can be elaborated to design and synthesize novel kinase inhibitors, cell cycle modulators, or other anticancer agents.

Central Nervous System (CNS) Applications

Piperazine derivatives have a long history of use as CNS-active agents, including antipsychotics, antidepressants, and anxiolytics. The ability of the piperazine ring to interact with various receptors and transporters in the brain makes it a valuable scaffold for the development of new neurological drugs. The functional groups on (4-Acetylpiperazin-1-yl)acetic acid allow for the synthesis of diverse libraries of compounds for screening against CNS targets. For example, a new piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has shown antioxidant and central nervous system activity.[4]

Caption: Potential applications of (4-Acetylpiperazin-1-yl)acetic acid in drug discovery.

Conclusion and Future Directions